molecular formula C12H17ClN2O B4546990 1-(3-Chlorophenyl)-3-pentylurea

1-(3-Chlorophenyl)-3-pentylurea

Cat. No.: B4546990
M. Wt: 240.73 g/mol
InChI Key: QSPRGWOHRAWKCW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-pentylurea is an organic compound characterized by the presence of a chlorophenyl group and a pentyl chain attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-pentylurea typically involves the reaction of 3-chloroaniline with pentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-pentylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorophenyl)-3-pentylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-pentylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with similar structural features. It is known for its psychoactive properties and is used in research related to neuropharmacology.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another phenylpiperazine derivative with structural similarities. It is often used in combination with other compounds for its psychoactive effects.

Uniqueness: 1-(3-Chlorophenyl)-3-pentylurea is unique due to its specific combination of a chlorophenyl group and a pentyl chain attached to a urea moiety. This structural arrangement imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-pentylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-2-3-4-8-14-12(16)15-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPRGWOHRAWKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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